molecular formula C8H8N2O4S B8070556 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate

Cat. No.: B8070556
M. Wt: 228.23 g/mol
InChI Key: RIAMZJVVKZKEEY-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate is a chemical compound with a complex structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of appropriate precursors such as thiophene derivatives with amines and carboxylic acids under specific conditions.

  • Cyclization Reactions: Cyclization reactions involving the formation of the pyrimidine ring are crucial. These reactions often require high temperatures and the presence of catalysts.

  • Hydration Reactions: The hydrate form of the compound is obtained by adding water to the anhydrous form under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction Reactions: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution Reactions: Substitution reactions at different positions of the molecule can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as alcohols and amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Pyrimidine analogs: Other pyrimidine derivatives with different substituents and functional groups.

Uniqueness: 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S.H2O/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13;/h2H,1H3,(H,12,13)(H,9,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAMZJVVKZKEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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